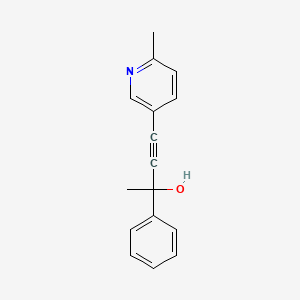
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
作用机制
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This results in the activation of downstream signaling pathways, leading to cellular proliferation, differentiation, and survival. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has also been shown to inhibit the insulin signaling pathway, which could potentially be useful in the treatment of type 2 diabetes. Additionally, 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol in lab experiments is its high potency and specificity for PTPs. This allows researchers to study the effects of PTP inhibition on various cellular signaling pathways and biological processes. However, one limitation of using 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol is its potential toxicity, which could limit its use in vivo.
未来方向
There are several future directions for research on 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol, including its potential use in combination therapy with other anticancer agents, its effects on other cellular signaling pathways, and its potential use in the treatment of other diseases such as type 2 diabetes and inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol in vivo, as well as its potential for clinical use.
合成方法
The synthesis of 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol involves several steps, including the reaction of 2-bromo-4-methylpyridine with phenylacetylene, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with p-toluenesulfonic acid to yield 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol. This synthesis method has been optimized for high yield and purity, making 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol readily available for scientific research.
科学研究应用
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been extensively studied for its potential use in scientific research, particularly in the field of cancer biology. PTPs are known to play a crucial role in regulating cell growth and differentiation, and their dysregulation has been linked to the development of various types of cancer. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to inhibit the activity of several PTPs, including PTP1B and SHP2, which are known to be overexpressed in many types of cancer.
属性
IUPAC Name |
4-(6-methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-8-9-14(12-17-13)10-11-16(2,18)15-6-4-3-5-7-15/h3-9,12,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAQMHTKLWJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#CC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)
![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)

![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)
![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)